2-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)BENZAMIDE
Description
2-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)BENZAMIDE is a complex organic compound that features a benzamide core structure with various functional groups attached
Properties
IUPAC Name |
2-[(4-methylsulfanylphenyl)sulfonylamino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-16(17-8-4-3-5-9-17)23-22(25)20-10-6-7-11-21(20)24-29(26,27)19-14-12-18(28-2)13-15-19/h3-16,24H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIBXHPOSBTXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-(methylthio)benzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Coupling with benzamide: The sulfonamide intermediate is then coupled with N-(1-phenylethyl)benzamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(methylthio)benzenesulfonamide: Similar in structure but lacks the benzamide moiety.
N-(1-phenylethyl)benzamide: Similar in structure but lacks the sulfonyl and methylthio groups.
Uniqueness
2-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)BENZAMIDE is unique due to the combination of functional groups it possesses, which can impart specific chemical and biological properties not found in the similar compounds listed above.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
